molecular formula C26H31N5O4 B12120392 2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12120392
M. Wt: 477.6 g/mol
InChI Key: WCCMYELXWJPQKC-UHFFFAOYSA-N
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Description

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a pyrroloquinoxaline core, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and its potential to inhibit multiple molecular targets simultaneously. This multi-target approach can enhance its effectiveness in therapeutic applications .

Properties

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

IUPAC Name

2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H31N5O4/c1-5-6-7-10-13-28-26(32)21-22-25(30-18-12-9-8-11-17(18)29-22)31(24(21)27)16-14-19(33-2)23(35-4)20(15-16)34-3/h8-9,11-12,14-15H,5-7,10,13,27H2,1-4H3,(H,28,32)

InChI Key

WCCMYELXWJPQKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C(=C4)OC)OC)OC)N

Origin of Product

United States

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